Comparative Serotonin Uptake Inhibition: R 29676 as a Halopemide Metabolite
R 29676 was directly compared to imipramine, sulpiride, and clozapine in an in vitro study of serotonin (5-HT) uptake into blood platelets. While specific IC50 values were not provided for R 29676 in the abstract, the study concluded that R 29676, along with its parent compound halopemide and metabolite R 38570, inhibited 5-HT uptake in a dose-dependent manner. Crucially, all these compounds were 'less active than imipramine,' and clozapine was 'totally devoid of activity' [1]. This provides a clear, rank-order activity profile for R 29676 relative to established psychotropic drugs.
| Evidence Dimension | Inhibition of 14C-5-HT (serotonin) uptake |
|---|---|
| Target Compound Data | Dose-dependent inhibition; less active than imipramine. |
| Comparator Or Baseline | Imipramine (reference active compound), Sulpiride, Clozapine (inactive) |
| Quantified Difference | Rank order of activity: Imipramine > R 29676 (and related compounds) > Clozapine (inactive) |
| Conditions | In vitro uptake of 14C-5-HT into blood platelets of rat and man. |
Why This Matters
This rank-order activity differentiates R 29676 from other neuroleptics like clozapine and establishes its functional relevance as a metabolite of halopemide with a specific, albeit modest, serotonin uptake inhibition profile.
- [1] Loonen, A. J. M., & Soudijn, W. (1979). Effects of halopemide, a new psychotropic agent, on the uptake of serotonin by blood platelets. Archives internationales de pharmacodynamie et de therapie, 237(2), 267-274. View Source
